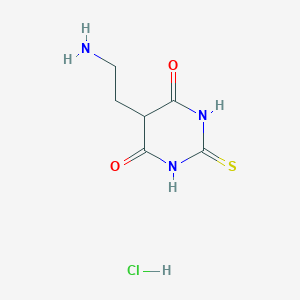

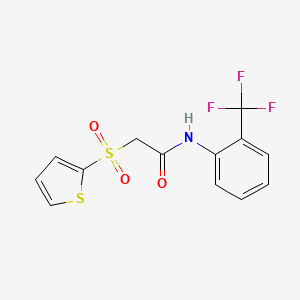

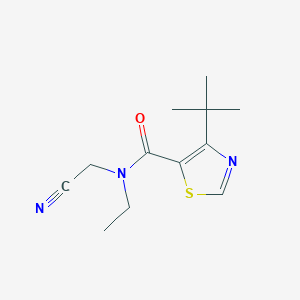

![molecular formula C16H11N3OS2 B2821259 N-(2-methylbenzo[d]thiazol-5-yl)benzo[d]thiazole-6-carboxamide CAS No. 681167-59-9](/img/structure/B2821259.png)

N-(2-methylbenzo[d]thiazol-5-yl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methylbenzo[d]thiazol-5-yl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring . Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions of benzothiazole compounds are diverse and depend on the specific structure of the compound. For example, some benzothiazole compounds have been found to exhibit promising quorum-sensing inhibitors . Quorum sensing is a well-known term for describing bacterial cell–cell communication .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide, also known as N-(2-methylbenzo[d]thiazol-5-yl)benzo[d]thiazole-6-carboxamide:

Optical Switches

The compound’s ability to undergo significant molecular alignment under specific wavelengths of light makes it an excellent candidate for optical switches. These switches are crucial in telecommunications and computing, where they can control light paths in optical fibers and circuits .

Optical Memory Devices

Due to its stable photoinduced birefringence, this compound can be used in optical memory devices. These devices store information in the form of light, offering faster data retrieval and higher storage capacities compared to traditional electronic memory devices .

Photonic Devices

The unique optical properties of this compound make it suitable for various photonic devices, including modulators and sensors. Its ability to respond to light with high precision allows for the development of advanced photonic systems used in communication and sensing technologies .

Thin Film Applications

In thin film applications, this compound can be used to create coatings with specific optical properties. These coatings can be applied to lenses, displays, and other optical components to enhance their performance by controlling light transmission and reflection .

Organic Light-Emitting Diodes (OLEDs)

The compound’s structure allows it to be used in the development of OLEDs. These devices are used in modern display technologies, providing high brightness, contrast, and energy efficiency. The compound’s ability to emit light when electrically stimulated makes it a valuable material for OLED production .

Laser Technologies

The compound’s photoresponsive nature makes it suitable for use in laser technologies. It can be used to develop laser dyes and other components that require precise control of light emission and absorption properties .

Biomedical Imaging

In biomedical imaging, the compound can be used as a contrast agent due to its optical properties. It can enhance the visibility of biological structures under specific lighting conditions, aiding in the diagnosis and study of various medical conditions .

Mécanisme D'action

The mechanism of action of benzothiazole compounds can vary depending on the specific compound and its biological target. For example, some benzothiazole compounds have been found to inhibit quorum sensing in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Orientations Futures

Benzothiazole compounds have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . This suggests that these compounds could have potential applications in a variety of fields, including medicine and pharmacology. Future research could focus on exploring these potential applications further, as well as developing new synthesis methods and studying the mechanisms of action of these compounds .

Propriétés

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS2/c1-9-18-13-7-11(3-5-14(13)22-9)19-16(20)10-2-4-12-15(6-10)21-8-17-12/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFRZWKGFJGARQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

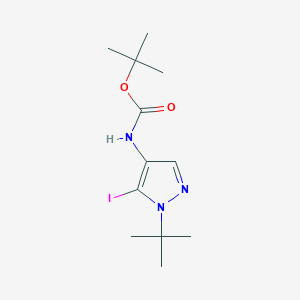

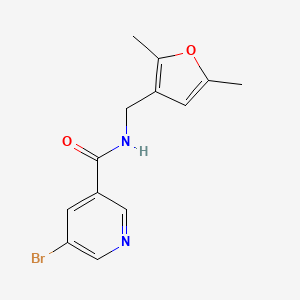

![(2E)-3-[(3-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2821178.png)

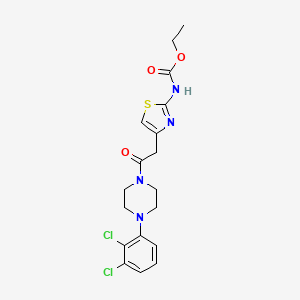

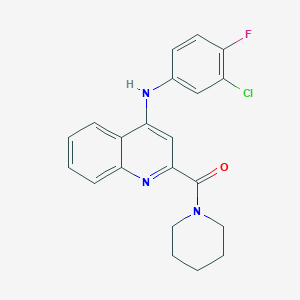

![N-(2-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821181.png)

![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2821182.png)

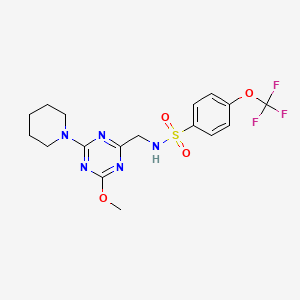

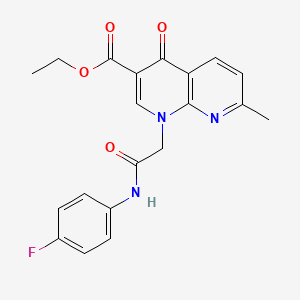

![3-benzyl-8-bromo-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2821188.png)